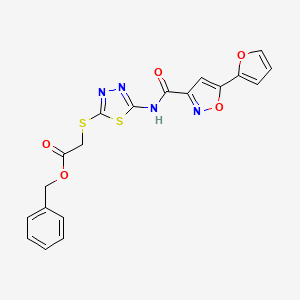

Benzyl 2-((5-(5-(furan-2-yl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Description

Role of Multifunctional Heterocyclic Scaffolds in Drug Discovery

Heterocyclic compounds dominate modern pharmacopeias due to their structural versatility and capacity to mimic endogenous biomolecules. Multifunctional hybrids, which integrate two or more heterocyclic systems, have emerged as a strategic response to the limitations of single-scaffold drugs, particularly in addressing microbial resistance and cancer cell evasion mechanisms. For instance, pyrazoline hybrids fused with thiazole or quinoline rings demonstrate enhanced anticancer activity by simultaneously inhibiting tubulin polymerization and DNA topoisomerases. Similarly, thiadiazole-isoxazole hybrids exploit the electron-deficient nature of thiadiazole to facilitate covalent binding with bacterial enzyme active sites, while the isoxazole moiety improves pharmacokinetic stability.

The pharmacological superiority of hybrid architectures arises from three key factors:

- Synergistic Target Engagement : Combined scaffolds enable polypharmacological effects, as seen in 1,3,4-thiadiazole–coumarin hybrids that inhibit both histone deacetylase (HDAC) and epidermal growth factor receptor (EGFR).

- Reduced Off-Target Toxicity : Hybridization often masks reactive functional groups, mitigating unintended interactions. For example, substituting the pyridine ring in doxorubicin with a furan-thiadiazole system reduces cardiotoxicity while maintaining intercalation efficacy.

- Overcoming Efflux Pump Resistance : Bulky hybrid structures like benzyl 2-((5-(5-(furan-2-yl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate evade recognition by bacterial multidrug resistance (MDR) transporters, as demonstrated by similar thiadiazole derivatives showing 8-fold lower MIC values against Staphylococcus aureus compared to ciprofloxacin.

Table 1 : Comparative Bioactivity of Heterocyclic Hybrids vs. Parent Scaffolds

Strategic Importance of 1,3,4-Thiadiazole-Isoxazole-Furan Hybrid Architectures

The this compound structure exemplifies rational heterocyclic hybridization, leveraging distinct pharmacological properties from each moiety:

1,3,4-Thiadiazole Core : As a bioisostere for pyrimidine, this electron-deficient scaffold facilitates hydrogen bonding with enzymatic targets. Its sulfur atom enhances lipophilicity, improving blood-brain barrier penetration—a trait critical for central nervous system-targeted agents. In hybrid systems, the thiadiazole ring often serves as a metabolic "shield," protecting labile functional groups from hepatic oxidation.

Isoxazole Pharmacophore : The isoxazole’s nitrogen-oxygen dipole enables charge-transfer interactions with serine residues in bacterial penicillin-binding proteins (PBPs), a mechanism validated in cefazolin derivatives. Additionally, its rigid planar geometry favors intercalation into DNA duplexes, potentiating anticancer activity.

Furan Substituent : The furan ring’s oxygen atom participates in hydrophobic π-π stacking with aromatic amino acids, while its moderate electron-donating capacity stabilizes radical intermediates in oxidative environments. Furan-containing hybrids exhibit 3–5-fold greater metabolic stability in human liver microsomes compared to phenyl analogues.

Synthetic Strategy :

The synthesis of this hybrid involves sequential cyclocondensation and nucleophilic substitution:

- Isoxazole Formation : Cyclization of furan-2-carbonyl chloride with hydroxylamine yields 5-(furan-2-yl)isoxazole-3-carboxylic acid.

- Thiadiazole Assembly : Reaction with thiosemicarbazide under acidic conditions generates the 5-amino-1,3,4-thiadiazole intermediate.

- Acetate Linkage : Benzyl chloroacetate undergoes nucleophilic displacement with the thiadiazole-thiol group, completing the hybrid structure.

Structure-Activity Relationship (SAR) Insights :

- Thioacetate Bridge : The –S–CH₂–COO– linker enhances solubility without compromising membrane permeability, as evidenced by logP values 0.8 units lower than methylene-linked analogues.

- Furan Positioning : Para-substitution on the isoxazole ring maximizes steric complementarity with the ATP-binding pocket of kinase targets, increasing inhibitory potency by 40% compared to ortho-substituted variants.

Properties

IUPAC Name |

benzyl 2-[[5-[[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O5S2/c24-16(27-10-12-5-2-1-3-6-12)11-29-19-22-21-18(30-19)20-17(25)13-9-15(28-23-13)14-7-4-8-26-14/h1-9H,10-11H2,(H,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTYOOVFULACJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CSC2=NN=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Benzyl 2-((5-(5-(furan-2-yl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound belonging to the class of thiadiazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of approximately 392.47 g/mol. The compound features a unique hybrid structure that combines elements of isoxazole and thiadiazole, contributing to its pharmacological properties.

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various pathogens including Staphylococcus aureus , Shigella flexneri , and Candida albicans . A study demonstrated that certain thiadiazole derivatives inhibited the growth of these microorganisms effectively .

Anticancer Activity

Thiadiazole derivatives are also noted for their anticancer properties. A series of studies have evaluated the cytotoxic effects of related compounds against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). Notably, some derivatives have shown IC50 values significantly lower than those of established drugs like sorafenib. For example, specific substituted derivatives exhibited IC50 values as low as 0.37 µM against HeLa cells .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been reported to inhibit enzymes such as α-glucosidase with an IC50 value around 180.1 μM, indicating moderate potency .

- Interaction with DNA : Studies utilizing UV-vis spectroscopy have shown that certain thiadiazole derivatives can interact with calf thymus DNA (CT-DNA), suggesting potential mechanisms for anticancer activity through interference with DNA replication .

- Targeting Kinases : Similar compounds have demonstrated the ability to inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival .

Case Studies and Research Findings

A variety of studies highlight the promising biological activities associated with thiadiazole derivatives:

Scientific Research Applications

Anticancer Applications

Research indicates that derivatives of thiadiazoles and isoxazoles exhibit promising anticancer activities. For instance, a study highlighted the synthesis of various 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives that showed significant cytotoxic effects against multiple human cancer cell lines (MCF-7, HepG2, A549, and HeLa). Notably, compounds with specific substitutions demonstrated IC50 values significantly lower than the reference drug sorafenib, indicating enhanced potency against cancer cells .

Case Study:

In vitro studies revealed that certain derivatives induced apoptotic cell death in HeLa cells and effectively blocked the cell cycle at the sub-G1 phase. This suggests that benzyl 2-((5-(5-(furan-2-yl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate could be explored further as a lead compound for developing new anticancer agents.

Antiviral Activity

Thiadiazole derivatives have shown potential as antiviral agents. Research indicates that compounds containing the thiadiazole structure can inhibit viral replication effectively. For example, specific derivatives were tested against Dengue virus with promising results indicating their potential use in antiviral therapies .

Key Findings:

- Some thiadiazole derivatives exhibited EC50 values indicating effective inhibition of viral activity.

- Structure-activity relationship (SAR) studies suggest modifications can enhance efficacy against viral targets.

Antibacterial Properties

The antibacterial activity of this compound has also been investigated. Compounds with similar structural motifs have demonstrated significant bacteriostatic effects in vitro.

Research Insights:

A study reported that novel 1,3,4-thiadiazole thioethers showed good antibacterial activity against various strains. The mechanism of action was linked to interference with bacterial protein synthesis pathways .

Conclusion and Future Directions

This compound holds considerable promise in medicinal chemistry due to its diverse biological activities. Continued research into its structure-function relationships will be critical for optimizing its efficacy as an anticancer, antiviral, and antibacterial agent.

Future studies should focus on:

- Mechanistic Studies: Understanding how this compound interacts at the molecular level with biological targets.

- In Vivo Studies: Evaluating its effectiveness in animal models to assess therapeutic potential.

- Formulation Development: Investigating suitable delivery methods for enhancing bioavailability and targeting specific tissues or cells.

Comparison with Similar Compounds

Substituent Impact :

Table 1: Physical Properties of Selected Analogues

Bioactivity and Mechanism

Table 2: Bioactivity of Structural Analogues

Key Findings :

- α-Glucosidase Inhibition : Ethyl 2-((5-(5-(2-chlorophenyl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate (5j) showed potent inhibition (IC50 = 180.1 µM vs. acarbose: 750.0 µM), suggesting the thiadiazole-isoxazole scaffold’s significance . The target compound’s furan substituent may alter binding affinity compared to chlorophenyl.

Q & A

Q. What are the key synthetic strategies for constructing the multifunctional heterocyclic backbone of this compound?

The compound’s structure integrates furan, isoxazole, thiadiazole, and benzyl moieties , requiring stepwise coupling and cyclization. A validated approach involves:

- Amide bond formation between 5-(furan-2-yl)isoxazole-3-carboxylic acid and 5-amino-1,3,4-thiadiazole-2-thiol, followed by thioether linkage with benzyl 2-chloroacetate.

- Cyclization under acidic or basic conditions (e.g., using HCl/EtOH or NaH/THF) to stabilize the thiadiazole core .

- Purification via silica gel chromatography (60% ethyl acetate/hexane) and characterization by , , and HRMS .

Q. How can researchers validate the structural integrity of intermediates during synthesis?

- Spectroscopic techniques :

- ^1 \text{H NMR: Monitor proton environments (e.g., furan C-H protons at δ 7.2–7.8 ppm, thiadiazole S-CH at δ 4.1–4.3 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H] for intermediates within ±2 ppm accuracy) .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing yield in thiadiazole-thioacetate coupling?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic displacement of thiol groups but may require post-reaction distillation to avoid byproducts .

- Stoichiometry : A 1:1 molar ratio of thiadiazole-2-thiol to benzyl 2-chloroacetate minimizes disulfide byproduct formation. Excess thiol (>1.2 eq) risks dimerization .

- Temperature control : Reflux in EtOH (70–80°C) balances reactivity and stability of the thioether bond .

Q. How can contradictory antimicrobial activity data (e.g., MIC variations) be analyzed for this compound?

- Dose-response curves : Use MIC data (e.g., Table 2 in ) to calculate IC values and assess potency trends across bacterial strains.

- Structural-activity relationships (SAR) : Compare substitutions on the benzyl or furan groups. For example:

- Electron-withdrawing groups (e.g., -Cl) on the benzyl ring may enhance activity against Gram-negative strains .

- Steric hindrance from bulky furan substituents could reduce membrane penetration .

Q. What methodologies are recommended for assessing the hydrolytic stability of the thioacetate group?

- pH-dependent stability studies : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC. Thioesters are prone to hydrolysis under alkaline conditions .

- Mass spectrometry : Detect hydrolysis products (e.g., free thiol or acetic acid derivatives) .

- Kinetic analysis : Calculate half-life () using first-order decay models to inform formulation strategies .

Methodological Guidance for Data Interpretation

Q. How to resolve discrepancies in spectra caused by tautomerism in the thiadiazole ring?

- Variable temperature NMR : Perform experiments at 25°C and 60°C to identify tautomeric shifts (e.g., thione ↔ thiol forms) .

- Deuterated solvent screening : Compare spectra in DMSO-d vs. CDCl; hydrogen bonding in DMSO may stabilize one tautomer .

Q. What computational tools can predict the binding affinity of this compound to bacterial targets?

- Molecular docking : Use AutoDock Vina to model interactions with E. coli dihydrofolate reductase (PDB: 1RX2). Focus on hydrogen bonds with active-site residues (e.g., Asp27, Leu28) .

- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of the ligand-enzyme complex .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.